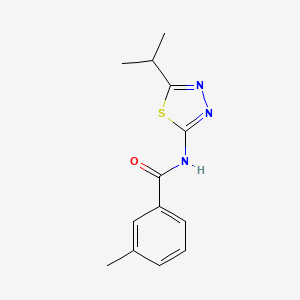![molecular formula C15H12N2OS2 B5889317 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Therefore, TAK-659 has been extensively studied as a potential therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone works by inhibiting BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell malignancies in preclinical models. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models. In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising efficacy in patients with relapsed or refractory CLL and MCL, with a favorable safety profile.
Advantages and Limitations for Lab Experiments
The advantages of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potent anti-tumor activity against various B-cell malignancies, its ability to overcome resistance to other BTK inhibitors, and its favorable safety profile. However, the limitations of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring.
Future Directions
There are several future directions for the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a therapeutic agent for B-cell malignancies. One direction is the combination of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone with other targeted agents, such as venetoclax, to enhance its anti-tumor activity and overcome resistance. Another direction is the identification of biomarkers that can predict response to 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, which may help to personalize treatment and improve patient outcomes. Finally, the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a first-line therapy for B-cell malignancies may also be explored in future studies.
Synthesis Methods
The synthesis of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves a series of chemical reactions, including the condensation of 2-thienylamine and 2-chloro-1,3-thiazole, followed by the coupling of the resulting intermediate with 4-aminobenzophenone. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied in preclinical models and clinical trials for its potential therapeutic efficacy in B-cell malignancies. In preclinical studies, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown potent anti-tumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising results in patients with relapsed or refractory CLL and MCL. In a phase 1 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 80% in patients with relapsed or refractory CLL, with a favorable safety profile. In a phase 2 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 70% in patients with relapsed or refractory MCL, with a median duration of response of 16.6 months.
properties
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQVYMOHQBAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)

![1-[3-(5-methyl-2-furyl)acryloyl]azepane](/img/structure/B5889264.png)
![2,2,2-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5889270.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)


![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)

![methyl 2-{[(4-bromophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5889325.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)